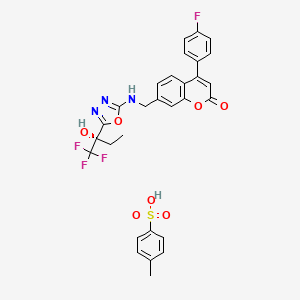
Setileuton tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK-0633 Tosylate is a potent and selective 5-Lipoxygenase inhibitor.
Scientific Research Applications
Cytochrome P450-Mediated Metabolism of Setileuton : Research by Maciolek et al. (2011) highlighted the metabolic processing of Setileuton. They discovered that Setileuton undergoes a unique metabolic ring opening in the presence of cytochrome P450s, specifically identifying CYP1A2 as a major isoform involved in this process. This finding is significant for understanding how Setileuton is metabolized in the body and its implications for efficacy and safety in clinical use (Maciolek et al., 2011).
Discovery and Optimization of Setileuton : Ducharme et al. (2010) focused on the discovery and optimization of Setileuton as a 5-lipoxygenase inhibitor. They emphasized the need to reduce its affinity for the human ether-a-go-go gene potassium channel while maintaining its inhibitory potency. Their work contributed to the identification of Setileuton as a promising candidate for clinical development, particularly in treating respiratory diseases (Ducharme et al., 2010).
properties
CAS RN |
1137737-87-1 |
|---|---|
Product Name |
Setileuton tosylate |
Molecular Formula |
C29H25F4N3O7S |
Molecular Weight |
635.59 |
IUPAC Name |
4-(4-Fluorophenyl)-7-[[[5-[(1S)-1-hydroxy-1-(trifluoromethyl)propyl]-1,3,4-oxadiazol-2-yl]amino]methyl]-2H-1-benzopyran-2-one Tosylate |
InChI |
InChI=1S/C22H17F4N3O4.C7H8O3S/c1-2-21(31,22(24,25)26)19-28-29-20(33-19)27-11-12-3-8-15-16(10-18(30)32-17(15)9-12)13-4-6-14(23)7-5-13;1-6-2-4-7(5-3-6)11(8,9)10/h3-10,31H,2,11H2,1H3,(H,27,29);2-5H,1H3,(H,8,9,10)/t21-;/m0./s1 |
InChI Key |
NDAZWYKPMVDGGE-BOXHHOBZSA-N |
SMILES |
O=C1C=C(C2=CC=C(F)C=C2)C3=CC=C(CNC4=NN=C([C@@](C(F)(F)F)(O)CC)O4)C=C3O1.OS(=O)(C5=CC=C(C)C=C5)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Setileuton; MK-0633 Tosylate; MK0633 Tosylate; MK 0633 Tosylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




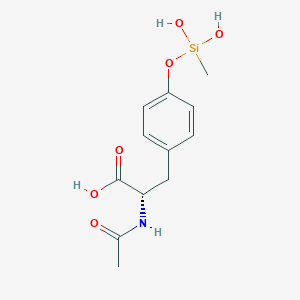
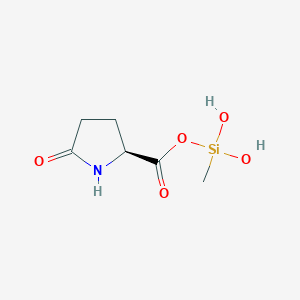
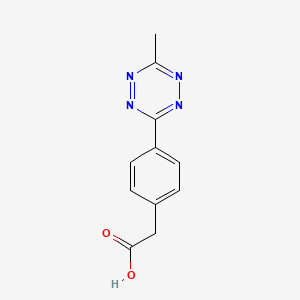
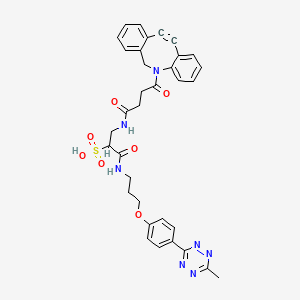
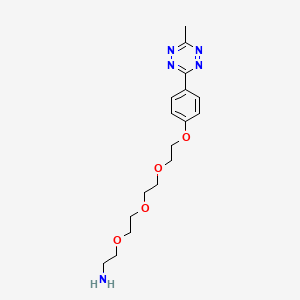
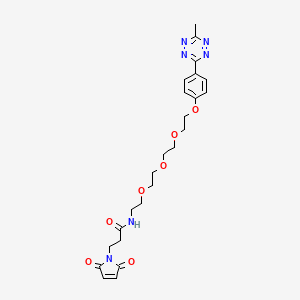
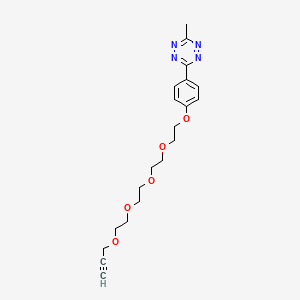
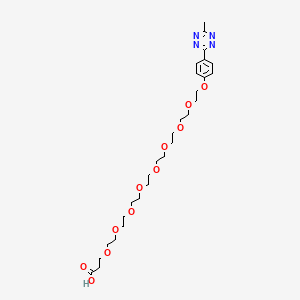
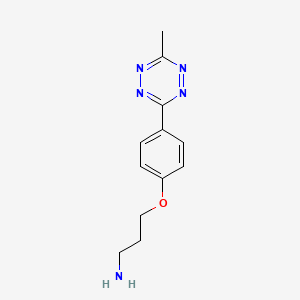
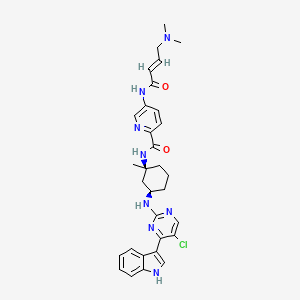
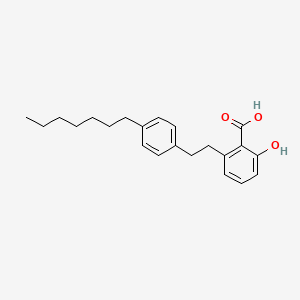
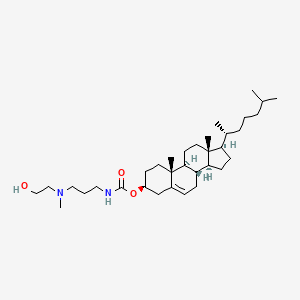
![N-(2-((6-chloro-3-(3-(N,N-dimethylsulfamoyl)phenyl)-2-methylimidazo[1,2-b]pyridazin-8-yl)amino)ethyl)acetamide](/img/structure/B609016.png)